molecular formula C14H17NO5 B13510424 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid

1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid

Cat. No.: B13510424
M. Wt: 279.29 g/mol
InChI Key: JBBFDROSZNNAFZ-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a piperidine ring substituted with a benzyloxycarbonyl group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group. This can be achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine . The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar protective group strategies. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic or basic hydrolysis

Major Products Formed:

  • Oxidation of the hydroxyl group forms a ketone or aldehyde.
  • Reduction of the carbonyl group forms a secondary alcohol.
  • Substitution reactions yield the free amine.

Comparison with Similar Compounds

Uniqueness: 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid is unique due to the presence of both a benzyloxycarbonyl group and a hydroxyl group on the piperidine ring. This combination allows for selective reactions and diverse applications in synthetic chemistry and drug development .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

3-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO5/c16-12(17)14(19)7-4-8-15(10-14)13(18)20-9-11-5-2-1-3-6-11/h1-3,5-6,19H,4,7-10H2,(H,16,17)

InChI Key

JBBFDROSZNNAFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)O

Origin of Product

United States

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